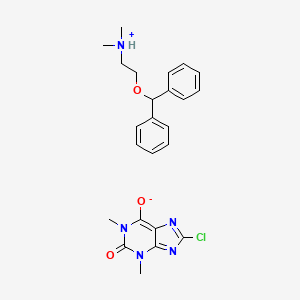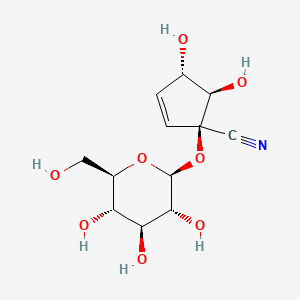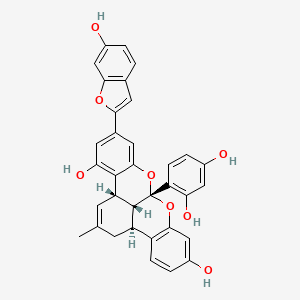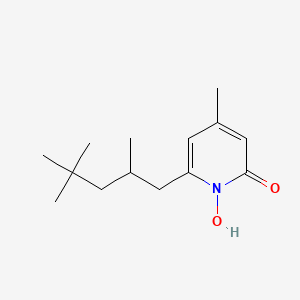
Piroctone
Descripción general
Descripción
Piroctona, también conocida como piroctona olamina, es un derivado del ácido hidroxámico ampliamente utilizado en el tratamiento de infecciones fúngicas. Es particularmente conocida por su eficacia en champús anti-caspa y otros productos para el cuidado del cuero cabelludo. Piroctona olamina es la sal de etanolamina de piroctona y fue sintetizada por primera vez en 1979 por Schwarzkopf-Henkel en Alemania .
Métodos De Preparación
La preparación de piroctona olamina implica varias rutas sintéticas. Un método común incluye la reacción de acilación de Friedel-Crafts utilizando cloruro de 3,5-trimetil hexanoílo y metil isovalerato como materias primas, con tricloruro de aluminio como catalizador. Esta reacción produce 3,7,9-tetrametil-2-deceno-5-cetoácido metil éster, que luego se cicla para formar 4-metil-6-(2,4-trimetil pentil)-2-pirona. El paso final involucra clorhidrato de hidroxilamina para sintetizar 1-hidroxi-4-metil-6-(2,4-trimetil pentil)-2-piridona, que luego se hace reaccionar con etanolamina para formar piroctona olamina .
Análisis De Reacciones Químicas
Piroctona olamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Piroctona olamina puede oxidarse para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la piroctona olamina.
Sustitución: Piroctona olamina puede sufrir reacciones de sustitución, particularmente en el anillo de piridona, para formar varios derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Piroctona olamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran ácidos hidroxámicos y sus derivados.
Biología: Piroctona olamina se estudia por sus propiedades antifúngicas y su capacidad para inhibir el crecimiento de varios hongos.
Medicina: Se utiliza ampliamente en el tratamiento de la caspa y la dermatitis seborreica.
Mecanismo De Acción
Piroctona olamina ejerce sus efectos al interrumpir la membrana celular de los hongos, inhibiendo así su metabolismo energético y su capacidad para absorber oxígeno. Esto lleva a la muerte de las células fúngicas y elimina la infección. Se dirige específicamente a la síntesis de ergosterol, un componente clave de la membrana celular fúngica .
Comparación Con Compuestos Similares
Piroctona olamina a menudo se compara con otros agentes antifúngicos como:
Piritiona de zinc: Piroctona olamina se utiliza como reemplazo de la piritiona de zinc, que fue prohibida en la UE debido a preocupaciones sobre la toxicidad ambiental.
Piroctona olamina destaca por su baja toxicidad, buena solubilidad en varios solventes y compatibilidad con otros ingredientes en formulaciones de cuidado personal .
Propiedades
Número CAS |
50650-76-5 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one |
InChI |
InChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3 |
Clave InChI |
OIQJEQLSYJSNDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
SMILES canónico |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O |
melting_point |
108.0 °C |
Key on ui other cas no. |
50650-76-5 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
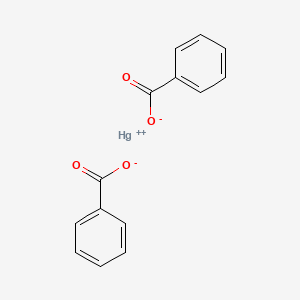
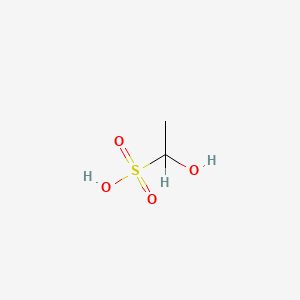
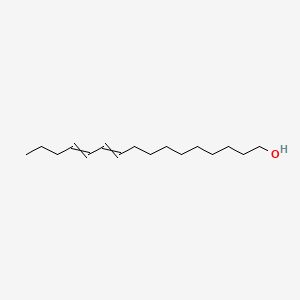

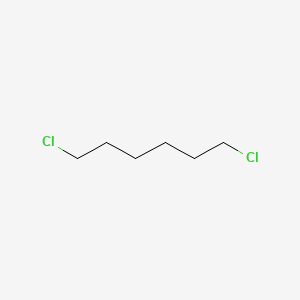
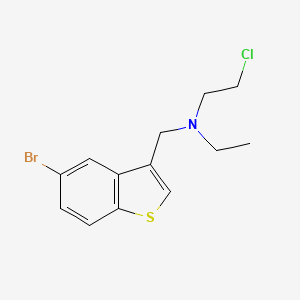
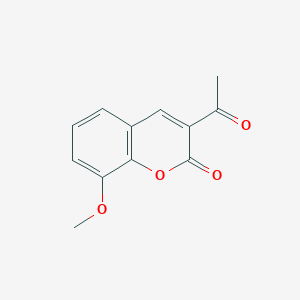
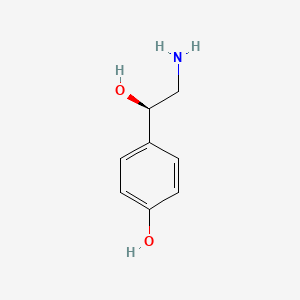

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
